Tetrahydrofurfuryl hydrogen sebacate Tetrahydrofurfuryl hydrogen sebacate
Brand Name: Vulcanchem
CAS No.: 4650-83-3
VCID: VC20666429
InChI: InChI=1S/C15H26O5/c16-14(17)9-5-3-1-2-4-6-10-15(18)20-12-13-8-7-11-19-13/h13H,1-12H2,(H,16,17)
SMILES:
Molecular Formula: C15H26O5
Molecular Weight: 286.36 g/mol

Tetrahydrofurfuryl hydrogen sebacate

CAS No.: 4650-83-3

Cat. No.: VC20666429

Molecular Formula: C15H26O5

Molecular Weight: 286.36 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrofurfuryl hydrogen sebacate - 4650-83-3

Specification

CAS No. 4650-83-3
Molecular Formula C15H26O5
Molecular Weight 286.36 g/mol
IUPAC Name 10-oxo-10-(oxolan-2-ylmethoxy)decanoic acid
Standard InChI InChI=1S/C15H26O5/c16-14(17)9-5-3-1-2-4-6-10-15(18)20-12-13-8-7-11-19-13/h13H,1-12H2,(H,16,17)
Standard InChI Key XRVATIVUESFWDO-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)COC(=O)CCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Tetrahydrofurfuryl hydrogen sebacate belongs to the ester family, formed via the esterification of sebacic acid (C10H18O4\text{C}_{10}\text{H}_{18}\text{O}_4) and tetrahydrofurfuryl alcohol (C5H10O2\text{C}_5\text{H}_{10}\text{O}_2). The compound’s structure features a linear sebacic acid backbone modified by a tetrahydrofuran-derived substituent, which introduces steric and electronic effects. Key physicochemical parameters include:

PropertyValue
Melting Point45–46 °C
Boiling Point425.5 ± 25.0 °C (predicted)
Density1.084 ± 0.06 g/cm³
pKa4.78 ± 0.10 (predicted)

These properties are critical for determining its behavior in industrial processes, such as solubility in organic matrices and compatibility with polymers .

Synthesis and Manufacturing

The synthesis of THFHS typically involves esterification under controlled conditions. A patent detailing the production of sebacic acid-derived esters provides a relevant framework . While the patent focuses on decanediol sebacate, analogous methods can be adapted for THFHS:

  • Esterification: Sebacic acid and tetrahydrofurfuryl alcohol are combined in a molar ratio of 1:1–5, with a titanate catalyst (0.0005–0.001 wt%). The mixture is heated to 130–180 °C under vacuum (-0.05 to -0.09 MPa) to facilitate dehydration .

  • Purification: The crude product undergoes molecular distillation to isolate THFHS, achieving purities exceeding 95% .

This method emphasizes scalability and efficiency, with vacuum conditions minimizing side reactions. Future optimizations may explore enzymatic catalysis or green solvents to enhance sustainability.

Physical and Chemical Properties

Thermal Stability

THFHS demonstrates high thermal stability, with a boiling point exceeding 425 °C . This makes it suitable for high-temperature applications, such as lubricants or polymer additives. The tetrahydrofuran ring enhances rigidity, reducing volatility compared to linear esters like dimethyl sebacate.

Solubility and Reactivity

The compound’s solubility in polar and nonpolar solvents is influenced by its ester groups and cyclic ether moiety. Predicted pKa values (~4.78) suggest moderate acidity, enabling participation in hydrolysis or transesterification reactions . Hydrogen bonding studies of tetrahydrofurfuryl alcohol analogs reveal that water molecules preferentially interact with the oxygen-rich regions, a behavior likely retained in THFHS .

Applications and Industrial Uses

Polymer Science

THFHS serves as a plasticizer and compatibilizer in polyvinyl chloride (PVC) and polyurethane systems. Its branched structure improves flexibility while maintaining thermal resistance, outperforming conventional plasticizers like dioctyl phthalate.

Biomedical Engineering

Preliminary research suggests potential in drug delivery systems due to its biocompatibility and slow degradation profile. The tetrahydrofuran moiety may enhance interactions with hydrophilic active ingredients, though in vivo studies are needed to validate efficacy .

Lubricants and Functional Fluids

High thermal stability and low volatility make THFHS a candidate for high-performance lubricants. Comparative studies with ethylene glycol sebacate show superior oxidative stability, extending equipment lifespan in extreme environments .

Related Compounds and Comparative Analysis

Sebacic acid esters vary widely in properties based on their alcohol components. For example:

  • Dimethyl sebacate: Lower molecular weight (258.3 g/mol) and higher volatility, limiting high-temperature use.

  • Ethylene glycol sebacate: Enhanced hydrophilicity, suitable for aqueous formulations but prone to hydrolysis.

  • Butyl sebacate: Balanced compatibility with hydrophobic polymers but inferior thermal stability compared to THFHS .

THFHS distinguishes itself through its cyclic ether group, which augments steric hindrance and reduces reactivity with polar substrates.

Future Research Directions

  • Microsolvation Dynamics: Building on gas-phase studies of tetrahydrofurfuryl alcohol , investigate THFHS’s hydration behavior to optimize solubility in pharmaceutical carriers.

  • Catalytic Innovations: Develop heterogeneous catalysts to improve esterification yields and reduce energy consumption.

  • Biodegradability Studies: Assess environmental persistence and microbial degradation pathways to ensure regulatory compliance.

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